![molecular formula C12H12N2O3 B2653350 3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one CAS No. 168564-50-9](/img/structure/B2653350.png)

3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

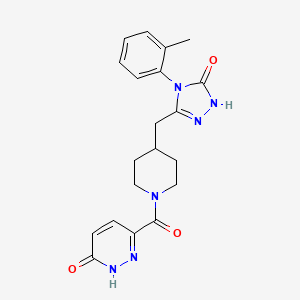

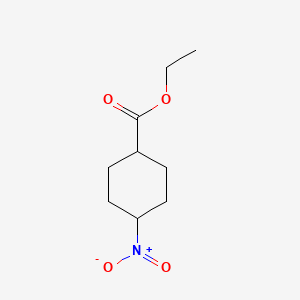

3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H12N2O3 . It is a solid substance and has a molecular weight of 232.239.

Molecular Structure Analysis

The molecular structure of 3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one consists of a cyclohexenone ring attached to a nitrophenyl group via an amino link . The InChI code for this compound is 1S/C12H12N2O3/c15-10-5-3-4-9 (8-10)13-11-6-1-2-7-12 (11)14 (16)17/h1-2,6-8,13H,3-5H2 .Physical And Chemical Properties Analysis

3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one is a solid substance . It has a molecular weight of 232.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用

Corrosion Inhibition

One notable application of derivatives of "3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one" is in corrosion inhibition. A study investigated the influence of 2-amino-5-nitro-4,6-diarylcyclohex-2-ene-1,3,3-tricarbonitrile derivatives on mild steel corrosion in 1 M HCl, demonstrating that these compounds can significantly inhibit corrosion, with one derivative showing an inhibition efficiency of 98.96% at a concentration of 25 mg/L. These inhibitors operate by forming a protective film on the mild steel surface, with their adsorption following the Langmuir adsorption isotherm, and act as mixed-type inhibitors (Verma, Quraishi, & Singh, 2015).

Polymerization Processes

Another application is found in the synthesis and polymerization of related compounds. For example, 3-Aminophthalic anhydride, synthesized via the reduction of 3-nitrophthalic acid, has been used as an AB-type monomer for forming linear and cyclic polymers consisting of amic acid and imide units through microwave-assisted polymerization. This process highlights the efficiency and high purity achievable in the synthesis of such polymers, paving the way for advancements in material science (Theis & Ritter, 2012).

Catalytic Reactions

The compound's derivatives also play a crucial role in catalytic reactions. One study reported the allylic amination of an unactivated olefin, cyclohexene, by a nitroarene, catalyzed by Ru complexes. This reaction showcases an intermolecular catalytic C−H functionalization, providing a pathway to construct complex molecules with significant selectivity and efficiency (Ragaini, Cenini, Tollari, Tummolillo, & Beltrami, 1999).

Biochemical Applications

In the biochemical field, derivatives of "3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one" have been utilized in the development of photoactivatable cross-linking bioprobes. For instance, p-Nitrophenyl 3-diazopyruvate has been developed as a heterobifunctional cross-linking agent, providing a method for the synthesis of photoaffinity probes that are nucleophile specific. This has applications in studying protein interactions and functions, demonstrating the compound's versatility in biochemical research (Goodfellow, Settineri, & Lawton, 1989).

Safety and Hazards

The safety information available indicates that 3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

特性

IUPAC Name |

3-(3-nitroanilino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12-6-2-4-10(8-12)13-9-3-1-5-11(7-9)14(16)17/h1,3,5,7-8,13H,2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKKZXQWMQORFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)

![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)

![3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2653274.png)

![2-phenyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2653275.png)

![3-(4-Methoxyphenyl)-7-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)chromen-4-one](/img/structure/B2653286.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2653289.png)